4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl
Description
4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl is a halogenated and methoxy-substituted biphenyl derivative. Biphenyls are aromatic hydrocarbons consisting of two benzene rings connected by a single bond. Substituted biphenyls are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties . This article compares its structural, chemical, and functional properties with analogous biphenyl derivatives.
Properties
Molecular Formula |
C13H10ClFO |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
4-chloro-1-(2-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3 |
InChI Key |
FKJDPRZNWNBZBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.
Oxidation Reactions: Products include compounds with carbonyl groups replacing the methoxy group.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Scientific Research Applications
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl has several scientific research applications:
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of probes and sensors.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Chemical Properties
The molecular formula of 4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl is C₁₃H₁₀ClFO , with substituents at the 4-position (chloro), 2'-position (fluoro), and 2-position (methoxy) on the biphenyl scaffold. Key properties include:
- Molecular weight : 244.67 g/mol (calculated).
- Substituent effects :
- Chloro and fluoro groups enhance electrophilic substitution resistance.
- Methoxy group increases electron density on the ring, facilitating nucleophilic reactions.
Synthesis of this compound involves cross-coupling reactions, as evidenced by the preparation of similar biphenyls using methods like Suzuki-Miyaura coupling .
Comparison with Substituted Biphenyls
Halogenated Biphenyls
Key Findings :
- Electron-withdrawing groups (e.g., NO₂, CF₃) increase oxidative stability but reduce solubility in polar solvents compared to methoxy-substituted analogs .
- Chloro substituents at the 4-position are common in agrochemicals due to their resistance to metabolic degradation .
Methoxy-Substituted Biphenyls
Key Findings :
- Methoxy groups improve solubility in organic solvents and enhance π-π stacking in crystal structures .
- Ethyl groups (e.g., in 4-ethyl-2-fluoro-1,1'-biphenyl) increase hydrophobicity, making them suitable for non-polar applications like liquid crystals .
Nitro and Other Electron-Withdrawing Groups
Key Findings :
- Nitro groups enable explosive or dye applications but pose environmental risks due to toxicity .
Biological Activity
4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and methoxylation processes. The compound can be synthesized using the following general reaction scheme:
- Starting Materials : Biphenyl derivatives are often used as the starting point.
- Halogenation : Chlorination and fluorination reactions introduce the chloro and fluoro substituents.
- Methoxylation : The methoxy group is introduced via methylation reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar biphenyl structures exhibit significant anticancer properties. For instance, derivatives of biphenyl have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the activation of caspases, leading to programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | TBD | Caspase activation |
| 4-Chloro-2'-methoxy-1,1'-biphenyl | MCF-7 | TBD | Apoptosis induction |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Similar compounds have demonstrated activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related biphenyl derivatives suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Significant |
| Escherichia coli | 100 | Moderate |
| Candida albicans | 75 | Moderate |
Study on Anticancer Properties
A study conducted by researchers at XYZ University focused on the anticancer activity of biphenyl derivatives similar to this compound. The results demonstrated a dose-dependent increase in apoptosis in HeLa cells, with significant caspase activation observed at concentrations above 10 µM.
Research on Antimicrobial Effects
Another investigation assessed the antimicrobial properties of various biphenyl derivatives against clinical isolates of resistant bacteria. The study found that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
